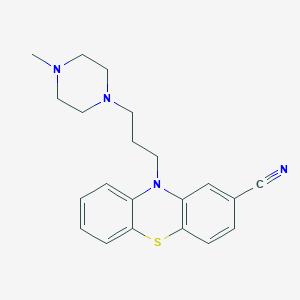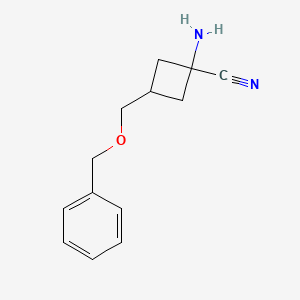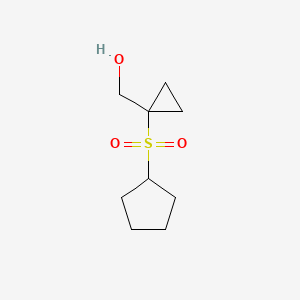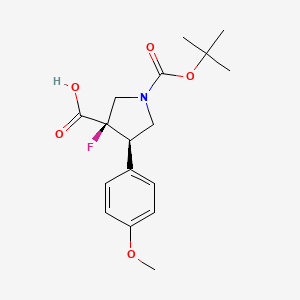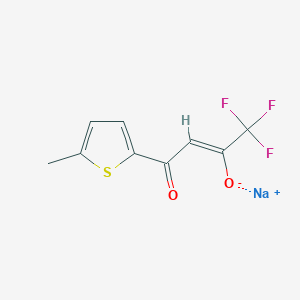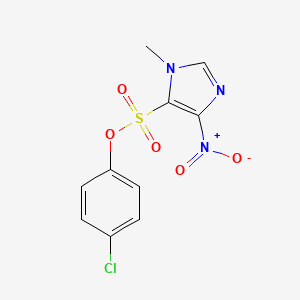
4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate is a complex organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of erbium triflate as a catalyst in a multicomponent protocol, enabling the synthesis of highly substituted imidazole derivatives in excellent yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfonate groups.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and larvicidal activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Similar in structure but lacks the sulfonate group.
4-(4-Chlorophenyl)Imidazole: Contains a phenylimidazole structure but differs in the substitution pattern.
Uniqueness
4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
6954-34-3 |
|---|---|
Molecular Formula |
C10H8ClN3O5S |
Molecular Weight |
317.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C10H8ClN3O5S/c1-13-6-12-9(14(15)16)10(13)20(17,18)19-8-4-2-7(11)3-5-8/h2-6H,1H3 |
InChI Key |
VCBIEXLZPZYLOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


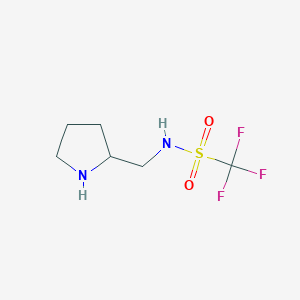
![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)
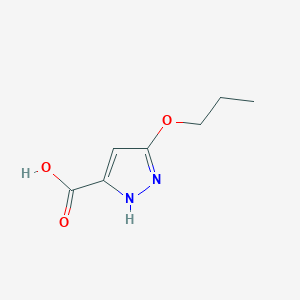
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)
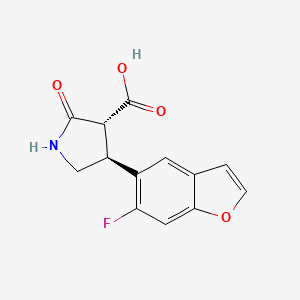
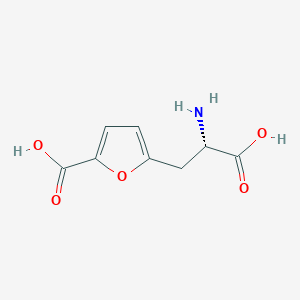
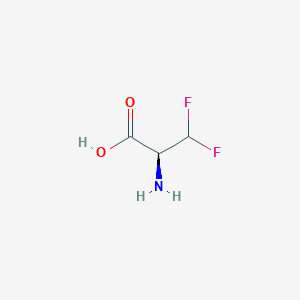
![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)
